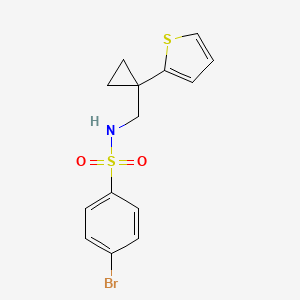

4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

4-Bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a cyclopropane moiety substituted with a thiophene group. This compound’s structural complexity arises from the integration of a sulfonamide pharmacophore, a bromine atom (enhancing electrophilic reactivity), and a thiophene-cyclopropane hybrid scaffold, which may confer unique electronic and steric properties .

Properties

IUPAC Name |

4-bromo-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBENDNUIIUBIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethylamine derivative, which is then reacted with thiophene-2-carboxaldehyde to form the corresponding imine. This imine is subsequently reduced to yield the cyclopropylmethylthiophene derivative. The final step involves the sulfonylation of this intermediate with 4-bromobenzenesulfonyl chloride under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring and cyclopropyl group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological processes involving sulfonamide-containing compounds.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and cyclopropyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Variations

Key Observations:

- Electron-Withdrawing Groups (EWGs): The bromine atom in the benzenesulfonamide core (common to all compounds) enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

- Cyclopropane vs. Non-Cyclopropane Scaffolds: The cyclopropane ring in the query compound imposes significant steric constraints, which may limit conformational flexibility but enhance target selectivity compared to linear alkyl chains in TAS1553 .

- Heterocyclic Variations: Thiophene (aromatic, sulfur-containing) versus oxadiazole (non-aromatic, oxygen/nitrogen-rich) in TAS1553 alters electronic properties. Thiophene’s polarizability may improve membrane permeability relative to oxadiazole .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the query compound are absent in the evidence, analogs like TAS1553 demonstrate ribonucleotide reductase inhibition (IC₅₀ = 0.3–1.0 μM in cancer cells), suggesting sulfonamide derivatives with EWGs and rigid scaffolds may exhibit potent enzyme inhibition . The bromine atom’s electronegativity likely augments binding to hydrophobic enzyme pockets, a feature shared with bromopyrimidine derivatives in .

Biological Activity

4-Bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a bromine atom, a cyclopropylmethyl group, and a sulfonamide moiety, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-Bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is . Its structure features a brominated benzene ring linked to a thiophene-containing cyclopropylmethyl group via a sulfonamide linkage. This unique structure is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions. The presence of the bromine atom and cyclopropylmethyl group enhances binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies on related benzenesulfonamides have shown varying degrees of effectiveness against different bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4e | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial activity, which could be explored further with the target compound.

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of benzenesulfonamide derivatives. For example, certain analogs demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17a | MCF-7 | 0.65 |

| 17b | HeLa | 2.41 |

These results indicate that compounds with similar structural features may also provide therapeutic benefits in cancer treatment.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of sulfonamide compounds typically includes absorption, distribution, metabolism, and excretion characteristics that are crucial for their therapeutic efficacy. A study on related compounds indicated moderate binding affinity to human serum albumin (HSA), which is essential for drug delivery in the bloodstream. However, potential hepatotoxicity and interactions with cytochrome P450 enzymes were also observed, necessitating further investigation into safety profiles.

Case Studies

Several studies have been conducted to evaluate the biological activity of sulfonamide derivatives:

- Study on Anti-inflammatory Activity : Compounds derived from benzenesulfonamides showed significant anti-inflammatory effects in animal models, inhibiting carrageenan-induced edema by over 90% at specific dosages .

- Evaluation of Antioxidant Properties : Certain derivatives exhibited antioxidant activities comparable to established antioxidants like Vitamin C, indicating their potential in oxidative stress-related conditions .

- Mechanistic Studies : Spectroscopic analyses revealed that these compounds interact with target proteins through mechanisms involving hydrophobic interactions and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.